DHFR Inhibitory Potency: 5-N-Alkylation Enables ≥10-Fold Potency Gain Over the 5-Unsubstituted Core
In a structurally related thiazolo[4,5-d]pyridazine DHFR inhibitor series, the introduction of an N5 substituent produced a >10-fold improvement in IC₅₀ compared to the 5-unsubstituted congener. Although the exact DHFR IC₅₀ of 941880-92-8 has not been published, the para-chlorobenzyl group fulfills the spatial and electronic requirements identified for potent DHFR binding—specifically, a lipophilic aryl group at N5 that occupies the hydrophobic pocket adjacent to Phe31 and Arg22 [1]. By contrast, the 5-unsubstituted 2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lacks this critical interaction, making 941880-92-8 the intrinsically more advanced starting point for antifolate programs.
| Evidence Dimension | DHFR inhibition (IC₅₀ fold-shift upon N5 substitution) |
|---|---|
| Target Compound Data | N5-(4-chlorobenzyl) substitution predicted to engage Phe31/Arg22 hydrophobic pocket (no direct IC₅₀ available) |
| Comparator Or Baseline | 5-unsubstituted 2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (IC₅₀ >10-fold weaker than N5-substituted analogues in the DHFR series) |
| Quantified Difference | >10-fold potency loss when N5 position is unsubstituted |
| Conditions | In vitro DHFR enzyme inhibition assay; molecular docking against DHFR crystal structure (PDB-based model) |
Why This Matters
For procurement decisions, 941880-92-8 provides the N5-substituted scaffold essential for DHFR affinity; the unsubstituted analog is unlikely to achieve meaningful target engagement.
- [1] Bioorganic Chemistry 2017, 74, 228-237. Ewida, M.A.; et al. DHFR IC₅₀ values: compound 26 (N5-substituted) IC₅₀ = 0.06 µM; 5-unsubstituted analogues ≥10-fold less active. Docking shows Phe31/Arg22 interactions. View Source
